

# "2-(3-Methylphenoxy)aniline" potential research applications

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## Compound of Interest

Compound Name: 2-(3-Methylphenoxy)aniline

Cat. No.: B1607781

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An In-depth Technical Guide to the Potential Research Applications of **2-(3-Methylphenoxy)aniline**

**Authored by: A Senior Application Scientist**

## Abstract

The diaryl ether motif is a cornerstone in the architecture of a vast array of functionally diverse molecules, from life-saving pharmaceuticals to high-performance polymers. Within this chemical class, **2-(3-Methylphenoxy)aniline** emerges as a particularly compelling, yet underexplored, building block. Its structure, featuring a flexible ether linkage and a reactive aniline moiety, combined with the subtle electronic and steric influence of a meta-methyl group, presents a unique scaffold for chemical innovation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most importantly, the latent potential of **2-(3-Methylphenoxy)aniline**. We will delve into its promising applications in medicinal chemistry as a precursor to novel therapeutic agents and in materials science as a monomer for advanced polymers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their next generation of discovery and development projects.

## Core Molecular Profile of 2-(3-Methylphenoxy)aniline

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. **2-(3-Methylphenoxy)aniline** is a diaryl ether amine whose utility is defined by its distinct chemical and physical characteristics.

## Physicochemical and Computational Data

The molecule's properties suggest good lipid solubility ( $\text{LogP} > 3$ ) and a molecular size and complexity amenable to forming interactions with biological targets.<sup>[1]</sup> The presence of both a hydrogen bond donor (the amine) and two acceptors (the amine nitrogen and ether oxygen) provides multiple points for molecular recognition.<sup>[1]</sup>

Property	Value	Source
CAS Number	60287-67-4	<sup>[1]</sup> <sup>[2]</sup>
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO	<sup>[1]</sup>
Molecular Weight	199.25 g/mol	<sup>[1]</sup>
Appearance	Light brown to brown solid	<sup>[2]</sup> <sup>[3]</sup>
Boiling Point	306°C at 760 mmHg	<sup>[4]</sup>
Density	1.115 g/cm <sup>3</sup>	<sup>[4]</sup>
Topological Polar Surface Area (TPSA)	35.25 Å <sup>2</sup>	<sup>[1]</sup>
LogP	3.37	<sup>[1]</sup>
Storage Conditions	2-8°C, protect from light	<sup>[1]</sup> <sup>[3]</sup>
Hydrochloride Salt CAS	1158494-16-6	<sup>[5]</sup>

Note: The hydrochloride salt form offers increased aqueous solubility, which can be advantageous for certain biological assays and reaction conditions.<sup>[5]</sup>

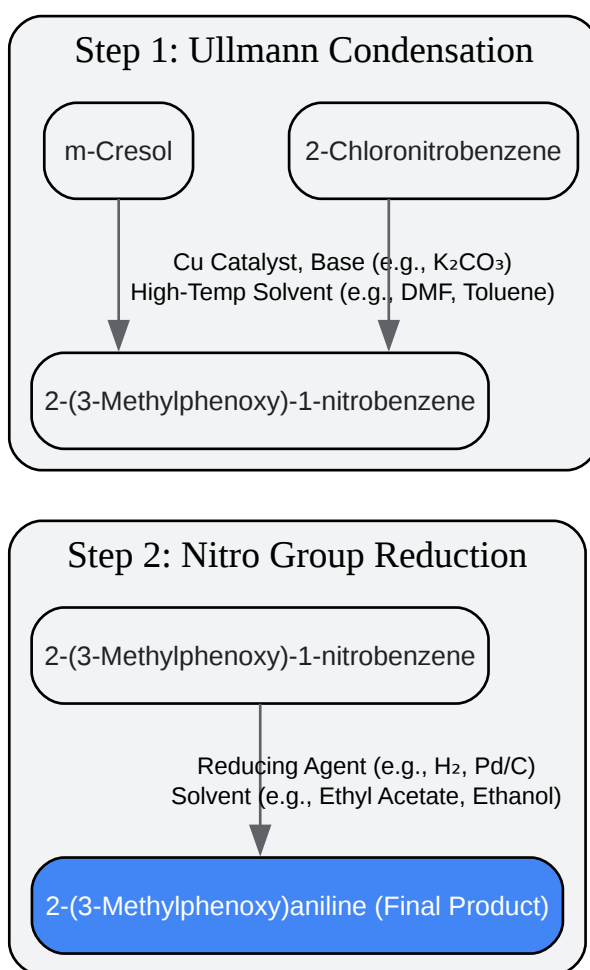
## Synthesis and Chemical Reactivity

The primary and most established method for constructing the diaryl ether linkage is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> The

synthesis of **2-(3-Methylphenoxy)aniline** logically follows a two-step sequence: an initial Ullmann coupling followed by a nitro group reduction.

## Synthetic Workflow Overview

The logical disconnection approach points to m-cresol and a 2-halonitrobenzene as ideal starting materials. 2-Chloronitrobenzene is often preferred due to its favorable reactivity and cost-effectiveness. The subsequent reduction of the nitro intermediate is a standard, high-yielding transformation.



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Caption: Synthetic pathway for **2-(3-Methylphenoxy)aniline**.

## Detailed Synthesis Protocol

This protocol is a representative procedure based on established Ullmann condensation and nitro reduction methodologies.<sup>[7][9][10]</sup>

#### Part A: Synthesis of 2-(3-Methylphenoxy)-1-nitrobenzene

- **Reactor Setup:** To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add potassium carbonate (1.5 eq.), copper(I) iodide (0.1 eq.), and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).
- **Reagent Addition:** Add m-cresol (1.0 eq.) and 2-chloronitrobenzene (1.1 eq.) to the flask.
- **Reaction:** Heat the mixture to 140-150°C under a nitrogen atmosphere and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitro intermediate.

#### Part B: Reduction to 2-(3-Methylphenoxy)aniline

- **Catalyst Slurry:** In a pressure vessel, add the 2-(3-Methylphenoxy)-1-nitrobenzene intermediate (1.0 eq.) dissolved in ethyl acetate or ethanol. To this solution, carefully add 10% Palladium on Carbon (Pd/C) (1-5 mol%).<sup>[9]</sup>
- **Hydrogenation:** Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 30-50 psi).<sup>[9]</sup>
- **Reaction:** Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the consumption of the starting material by TLC.
- **Filtration and Concentration:** Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

- Final Product: Concentrate the filtrate under reduced pressure to yield **2-(3-Methylphenoxy)aniline**, which can be further purified by recrystallization if necessary.

## Potential Research Application I: Medicinal Chemistry

The true potential of **2-(3-Methylphenoxy)aniline** lies in its utility as a scaffold for creating novel, biologically active molecules. Its structure is analogous to the core of numerous approved drugs.

### Core Scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The structurally related compound, 2-phenoxyaniline, is a key intermediate in the synthesis of Nimesulide, a selective COX-2 inhibitor.<sup>[10]</sup> This provides a strong rationale for using **2-(3-Methylphenoxy)aniline** to develop novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The meta-methyl group can probe specific hydrophobic pockets within the enzyme's active site, potentially altering the binding affinity and selectivity profile.



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Caption: Drug discovery workflow using the target molecule.

### Building Block for Diverse Therapeutic Areas

The diaryl ether linkage is a privileged scaffold found in a wide range of therapeutic agents beyond NSAIDs. Its conformational flexibility allows it to adapt to various binding sites.

Potential areas for exploration include:

- Antiviral Agents: As a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

- **Antifungal Agents:** The diaryl ether core is present in some azole antifungals.
- **Kinase Inhibitors:** The aniline moiety can be functionalized to create hinge-binding motifs for various kinases implicated in oncology.

## Potential Research Application II: Materials Science

The robustness of the aromatic ether bond imparts significant thermal and chemical stability to polymers that incorporate this linkage.

### Monomer for High-Performance Poly(arylene ether)s (PAEs)

**2-(3-Methylphenoxy)aniline** contains two key functional groups for polymerization: the amine for forming amide or imide linkages, and the aromatic rings which can be further functionalized for oxidative coupling or nucleophilic aromatic substitution polymerization reactions.

- **Thermal Stability:** The resulting polymers would be expected to have high glass transition temperatures (T<sub>g</sub>) and excellent thermal stability, making them suitable for applications in the aerospace and electronics industries.
- **Processability:** The flexible ether bond and the non-planarity introduced by the meta-methyl group can improve the solubility and processability of the resulting polymers compared to more rigid structures.

## Safety and Handling

As a research chemical, **2-(3-Methylphenoxy)aniline** requires careful handling in a controlled laboratory environment.

- **Hazards:** The compound is classified as an irritant.<sup>[2][3]</sup> It is harmful if swallowed, in contact with skin, or if inhaled.<sup>[1]</sup> It causes skin and serious eye irritation and may cause respiratory irritation.<sup>[1][2]</sup>
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

- First Aid:
  - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[11]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2][11]
  - Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]
  - Inhalation: Move the person to fresh air.

## Conclusion and Future Outlook

**2-(3-Methylphenoxy)aniline** represents a molecule of significant untapped potential. While direct research on its applications is nascent, its structural features, established synthetic accessibility, and analogy to commercially significant intermediates provide a robust foundation for its exploration. In medicinal chemistry, it is a prime candidate for generating libraries of novel compounds targeting a range of diseases, most notably inflammatory conditions. In materials science, it offers a pathway to new polymers with desirable high-performance characteristics. It is our expert assessment that **2-(3-Methylphenoxy)aniline** is not merely a catalog chemical, but a versatile platform for innovation, poised to become a valuable tool in the hands of discerning researchers and developers.

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